molecular formula C16H12N2 B12676331 11H-Indolo(3,2-c)quinoline, 6-methyl- CAS No. 4295-28-7

11H-Indolo(3,2-c)quinoline, 6-methyl-

Cat. No.: B12676331
CAS No.: 4295-28-7
M. Wt: 232.28 g/mol
InChI Key: XVYRSQRPDAWIIJ-UHFFFAOYSA-N
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Description

11H-Indolo(3,2-c)quinoline, 6-methyl- is a heterocyclic compound that belongs to the family of indoloquinolines These compounds are known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 11H-Indolo(3,2-c)quinoline, 6-methyl- involves the Friedlander condensation followed by Cadogan cyclization. This method uses o-aminobenzaldehydes and 2-nitrophenyl substituted ketones as starting materials . The reaction conditions typically involve heating the reactants in the presence of a catalyst such as piperidine and acetic acid in toluene, leading to moderate to good yields of the desired product .

Industrial Production Methods: Industrial production of 11H-Indolo(3,2-c)quinoline, 6-methyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 11H-Indolo(3,2-c)quinoline, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Iodine in the presence of a base.

Major Products:

Scientific Research Applications

11H-Indolo(3,2-c)quinoline, 6-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11H-Indolo(3,2-c)quinoline, 6-methyl- involves its interaction with various molecular targets. It can inhibit viral replication by interfering with viral RNA synthesis. Additionally, it exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Uniqueness: The 6-methyl substitution in 11H-Indolo(3,2-c)quinoline, 6-methyl- enhances its chemical stability and biological activity compared to its non-methylated counterpart. This makes it a more potent candidate for various applications in research and industry .

Properties

CAS No.

4295-28-7

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

6-methyl-11H-indolo[3,2-c]quinoline

InChI

InChI=1S/C16H12N2/c1-10-15-11-6-2-4-8-13(11)18-16(15)12-7-3-5-9-14(12)17-10/h2-9,18H,1H3

InChI Key

XVYRSQRPDAWIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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